4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Description
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with an azepan-1-yl group at position 4 and a 4-chlorophenyl moiety at position 3. The thieno[2,3-d]pyrimidine scaffold is pharmacologically significant due to its structural resemblance to pteridine, a key component of folate cofactors, enabling interactions with enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . This compound is of interest in anticancer drug development, particularly for dual inhibition of DHFR and TS, critical pathways in nucleotide biosynthesis.
Properties
IUPAC Name |
4-(azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c19-14-7-5-13(6-8-14)15-11-23-18-16(15)17(20-12-21-18)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUBJORPHDAPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the Gewald reaction, followed by cyclization and functional group modifications . Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Organic Electronics: This compound can be used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Materials Science: Its unique structural properties make it suitable for the synthesis of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of phosphodiesterase enzymes by binding to their active sites, thereby modulating cellular signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidines vs. Pyrrolo[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines exhibit superior inhibitory activity against human DHFR compared to pyrrolo[2,3-d]pyrimidines. Key differences include:
- Ring Size and Aromaticity: The thieno[2,3-d]pyrimidine core more closely mimics the pteridine ring of methotrexate (MTX), a classical DHFR inhibitor, enhancing binding .
- Hydrogen Bonding: The thieno system provides a hydrogen bond acceptor (sulfur atom), whereas pyrrolo derivatives have a donor (NH), reducing compatibility with DHFR’s active site .
- Activity: For example, compound 4 (thieno analog) showed higher DHFR inhibition (IC₅₀ = 0.56 µM) than pyrrolo-based compounds 2 and 3 (IC₅₀ = 1.2–2.5 µM) .
Substituent Effects on Activity
Electron-withdrawing substituents on the phenyl ring enhance TS/DHFR inhibition:
| Compound | Substituent | TS IC₅₀ (µM) | DHFR IC₅₀ (µM) |
|---|---|---|---|
| 4-(Azepan-1-yl)-5-(4-Cl-Ph) | 4-Cl | 0.11–4.6* | 0.56–5.6* |
| Compound 6 | 4-Cl | 0.15 | 1.2 |
| Compound 7 | 4-NO₂ | 0.11 | 0.56 |
| Compound 9 | 3,4-diCl | 0.13 | 1.8 |
| Pemetrexed | - | 8.2 | 6.7 |
The 4-chloro substituent in the target compound balances potency and metabolic stability, whereas nitro groups (e.g., compound 7 ) offer higher potency but may incur toxicity risks .
Role of the Azepan-1-yl Group
The azepan-1-yl group distinguishes the target compound from analogs with smaller cyclic amines (e.g., piperazinyl or pyrrolidinyl):
Dual DHFR/TS Inhibition
The target compound’s dual inhibition profile contrasts with classical antifolates like MTX (DHFR-selective) and pemetrexed (TS-selective). Nonclassical thieno[2,3-d]pyrimidines exhibit 10–100× greater potency against TS than pemetrexed (IC₅₀ = 0.11–4.6 µM vs. 8.2 µM) .
Anticancer Efficacy
- Cytotoxicity: Thieno[2,3-d]pyrimidines with 4-chlorophenyl groups inhibit proliferation in prostate cancer (PC-3) and breast cancer (MCF-7) cell lines at IC₅₀ < 10 µM .
Biological Activity
Overview
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme EZH2 (enhancer of zeste homolog 2), which plays a crucial role in histone methylation and gene expression regulation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine involves the inhibition of EZH2. By inhibiting this enzyme, the compound disrupts histone methylation processes, leading to alterations in gene expression that can affect various cellular functions such as proliferation and differentiation. The inhibition of EZH2 has been linked to potential anti-cancer effects, as it may reverse gene silencing associated with tumorigenesis.
Anticancer Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives, including 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, exhibit significant antiproliferative activity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by modulating pathways involved in cell survival and death. In vitro studies have demonstrated its effectiveness in inhibiting the growth of multiple cancer types, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, which are involved in various signaling pathways related to inflammation and cancer. The inhibition of PDE4D has been particularly noted, indicating a broader scope of biological activity beyond just EZH2 inhibition.
Case Studies
- Inhibition Studies : In vitro assays revealed that 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine effectively inhibited EZH2 with a significant reduction in histone H3K27 trimethylation levels in treated cells. This reduction correlated with reactivation of tumor suppressor genes previously silenced by aberrant methylation patterns.
- Antiproliferative Effects : A series of experiments conducted on various cancer cell lines (e.g., breast cancer and prostate cancer) demonstrated that treatment with the compound resulted in dose-dependent decreases in cell viability. The IC50 values observed were within the nanomolar range, highlighting the compound's potency .
- Molecular Modeling : Computational studies have suggested that the unique structural features of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine facilitate strong interactions with the active site of EZH2, providing insights into its mechanism at the molecular level .
Comparison with Similar Compounds
| Compound | Structure | Target Enzyme | Biological Activity |
|---|---|---|---|
| 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine | Structure | EZH2 | Anticancer, PDE inhibition |
| 4-(Azepan-1-yl)-7-chloro-8-fluoro-2-methylsulfanylpyrido[4,3-d]pyrimidine | Similar | Various kinases | Anticancer |
| Thieno[2,3-d]pyrimidine derivatives with cyclohexane rings | Similar | PDE enzymes | Antiinflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
